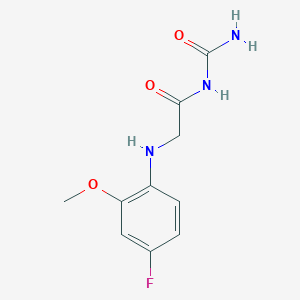
Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The Fmoc group (9-fluorenylmethoxycarbonyl) is a widely used protecting group in solid-phase peptide synthesis, while the 2-nitrobenzyl group serves as a photolabile protecting group, allowing for controlled deprotection under UV light.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride typically involves the following steps:
Protection of the amino group: The amino group of L-tyrosine is protected using the Fmoc group. This is achieved by reacting L-tyrosine with Fmoc-OSu (9-fluorenylmethoxycarbonyl succinimide) in the presence of a base such as sodium bicarbonate.
Protection of the hydroxyl group: The hydroxyl group of the tyrosine side chain is protected using the 2-nitrobenzyl group. This is done by reacting the Fmoc-protected tyrosine with 2-nitrobenzyl bromide in the presence of a base like potassium carbonate.
Formation of the hydrochloride salt: The final product, Fmoc-O-(2-Nitrobenzyl)-L-tyrosine, is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride undergoes several types of chemical reactions:
Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, while the 2-nitrobenzyl group can be removed using UV light.
Coupling reactions: The compound can participate in peptide coupling reactions, where the amino group of one amino acid reacts with the carboxyl group of another to form a peptide bond.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; UV light for 2-nitrobenzyl removal.
Coupling: Carbodiimides (e.g., DCC or EDC) and additives like HOBt or HOAt to facilitate peptide bond formation.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino group, while removal of the 2-nitrobenzyl group yields the free hydroxyl group.
Coupling: Formation of peptide bonds, leading to longer peptide chains.
科学研究应用
Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride has several applications in scientific research:
Peptide Synthesis: Used in the stepwise construction of peptides, particularly in solid-phase peptide synthesis.
Photocleavable Protecting Groups: The 2-nitrobenzyl group allows for controlled deprotection under UV light, useful in studies requiring spatial and temporal control over peptide synthesis.
Bioconjugation: Used in the preparation of bioconjugates, where peptides are linked to other molecules such as drugs or fluorescent probes.
Medicinal Chemistry: Employed in the synthesis of peptide-based drugs and in the study of enzyme-substrate interactions.
作用机制
The mechanism of action of Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of tyrosine, preventing unwanted reactions during peptide chain elongation. The 2-nitrobenzyl group protects the hydroxyl group and can be removed under UV light, allowing for controlled deprotection. This dual protection strategy enables the precise construction of complex peptides.
相似化合物的比较
Similar Compounds
Fmoc-L-tyrosine: Lacks the 2-nitrobenzyl group, used for simpler peptide synthesis.
Boc-L-tyrosine: Uses the Boc (tert-butyloxycarbonyl) group for amino protection, which is removed under acidic conditions.
Cbz-L-tyrosine: Uses the Cbz (benzyloxycarbonyl) group for amino protection, removed by hydrogenation.
Uniqueness
Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride is unique due to its dual protecting groups, allowing for both chemical and photochemical deprotection. This provides greater flexibility and control in peptide synthesis, making it particularly useful in applications requiring precise spatial and temporal control.
属性
分子式 |
C31H27ClN2O7 |
|---|---|
分子量 |
575.0 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C31H26N2O7.ClH/c34-30(35)28(17-20-13-15-22(16-14-20)39-18-21-7-1-6-12-29(21)33(37)38)32-31(36)40-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27;/h1-16,27-28H,17-19H2,(H,32,36)(H,34,35);1H/t28-;/m0./s1 |
InChI 键 |
JRLNXDJCQRFXGL-JCOPYZAKSA-N |
手性 SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-].Cl |
规范 SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


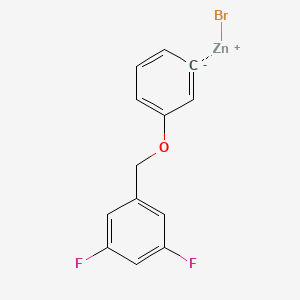
![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
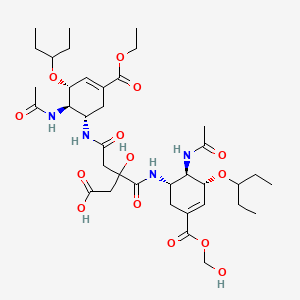
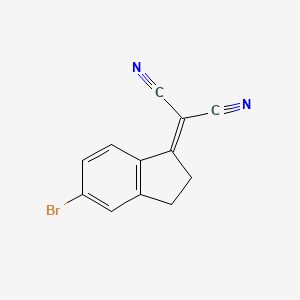
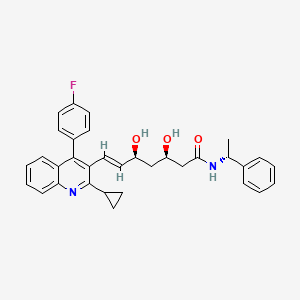
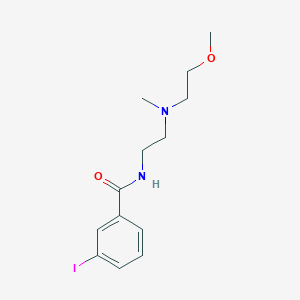
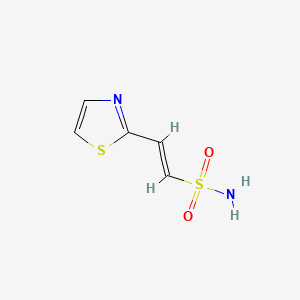
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)

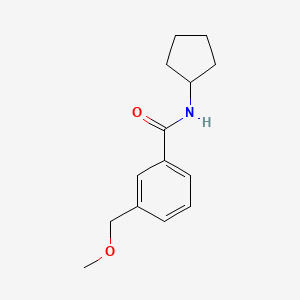

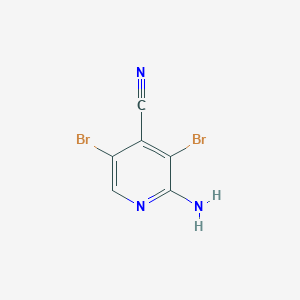
![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)
